1-(4-Hydroxyphenyl)-3-isopropylurea
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Overview
Description
1-(4-Hydroxyphenyl)-3-isopropylurea is an organic compound characterized by the presence of a hydroxyphenyl group and an isopropylurea moiety
Scientific Research Applications
1-(4-Hydroxyphenyl)-3-isopropylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-(4-Hydroxyphenyl)-3-isopropylurea is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . This enzyme is found in nearly all aerobic forms of life .
Mode of Action
It is likely that the compound interacts with its target, hppd, by binding to the enzyme’s active site and inhibiting its function . This could result in the disruption of the catabolism of tyrosine and the production of homogentisate .
Biochemical Pathways
The inhibition of HPPD by this compound would affect the tyrosine catabolism pathway . This could potentially lead to the accumulation of 4-hydroxyphenylpyruvate and a decrease in the production of homogentisate
Pharmacokinetics
Similar compounds, such as 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (a diphenylheptane), have been shown to exhibit excellent bioavailability
Result of Action
The inhibition of hppd could potentially disrupt various metabolic processes, leading to changes in cellular function
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its ability to bind to HPPD Additionally, the presence of other compounds could potentially affect the compound’s efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3-isopropylurea typically involves the reaction of 4-hydroxyphenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-hydroxyphenyl isocyanate and isopropylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, to form amines or other reduced products.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the urea moiety may produce amines.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-3-isopropylurea can be compared with other similar compounds, such as:
4-Hydroxyphenylurea: Lacks the isopropyl group, which may affect its chemical and biological properties.
4-Hydroxyphenylisopropylamine: Lacks the urea moiety, which may influence its reactivity and interactions.
4-Hydroxyphenylcarbamate: Contains a carbamate group instead of a urea moiety, leading to different chemical behavior.
Uniqueness
This compound is unique due to the presence of both the hydroxyphenyl and isopropylurea groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-propan-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-3-5-9(13)6-4-8/h3-7,13H,1-2H3,(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUMFRLNPFKGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499936 |
Source
|
Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23159-73-1 |
Source
|
Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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